Methyl 4-methoxy-3-nitrobenzoate
Overview
Description
Methyl 4-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-3-nitrobenzoate can be synthesized through the nitration of methyl 4-methoxybenzoate. The nitration process involves the reaction of methyl 4-methoxybenzoate with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) at a controlled temperature. The reaction typically proceeds as follows:
Methyl 4-methoxybenzoate+HNO3+H2SO4→Methyl 4-methoxy-3-nitrobenzoate+H2O
The reaction mixture is usually kept at a temperature below 50°C to prevent over-nitration and decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, minimizing the risk of side reactions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: NaOH, KOH, or other strong bases
Hydrolysis: HCl, NaOH
Major Products Formed
Reduction: Methyl 4-methoxy-3-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-Methoxy-3-nitrobenzoic acid and methanol
Scientific Research Applications
Methyl 4-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as
Properties
IUPAC Name |
methyl 4-methoxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZYMTBOKNSYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345147 | |
Record name | Methyl 4-methoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-20-8 | |
Record name | Methyl 4-methoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-METHOXY-3-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is particularly interesting about the reduction of methyl 4-methoxy-3-nitrobenzoate as described in the research?
A1: The research abstract highlights an unexpected outcome during the reduction of this compound with tin and hydrochloric acid. Instead of the expected simple reduction product, the reaction yielded methyl 3-amino-2-chloro-4-methoxybenzoate. [] This suggests an intriguing chlorination event occurred alongside the reduction, potentially influenced by the specific reaction conditions or the steric and electronic properties of the starting compound. This finding opens avenues for further investigation into the mechanism of this unexpected chlorination and its potential applications in organic synthesis.
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